6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

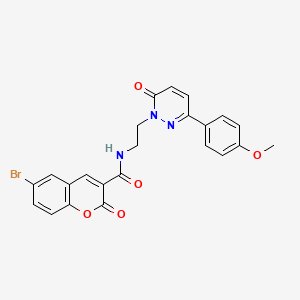

The compound 6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide features a hybrid structure combining a 6-bromo-2-oxochromene-3-carboxamide core linked via an ethyl chain to a 3-(4-methoxyphenyl)-6-oxopyridazine moiety. This architecture integrates electron-deficient heterocycles (pyridazine) and a brominated chromene system, which are associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

6-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3O5/c1-31-17-5-2-14(3-6-17)19-7-9-21(28)27(26-19)11-10-25-22(29)18-13-15-12-16(24)4-8-20(15)32-23(18)30/h2-9,12-13H,10-11H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMZTWBXAKABAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 921531-35-3) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 484.3 g/mol. The structure features a bromine atom, a methoxyphenyl group, and a pyridazinone moiety, which are essential for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H15BrFN3O4 |

| Molecular Weight | 484.3 g/mol |

| CAS Number | 921531-35-3 |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the pyridazinone core through cyclization reactions.

- Bromination of the resultant compound to introduce the bromine substituent.

- Coupling reactions to attach the methoxyphenyl group and finalize the chromene structure.

These synthetic routes are crucial for optimizing yield and purity, as well as for modifying the compound to enhance its biological activity.

Biological Activity

Research indicates that compounds containing the pyridazinone scaffold exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that similar pyridazinone derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- Antimicrobial Properties : The presence of functional groups such as bromine and methoxy enhances the lipophilicity and bioavailability of the compound, potentially increasing its effectiveness against bacterial strains .

- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties in preclinical models, suggesting that this compound may also possess similar effects .

The proposed mechanisms of action for this compound include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and inflammation pathways.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication in cancer cells.

- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antiproliferative Effects : A study on 5,6-disubstituted pyridazinones indicated significant antiproliferative effects against human cancer cell lines, with IC50 values in the micromolar range .

- Antioxidant Activity : Research on quinoxaline derivatives has shown promising antioxidant properties, which may also be applicable to this compound due to structural similarities .

- Molecular Docking Studies : Computational studies suggest that this compound has a favorable binding affinity to targets involved in cancer progression, supporting further investigation into its therapeutic potential .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications:

- Anticancer Activity : Studies suggest that derivatives of chromene compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyridazinone structure may enhance this effect through specific interactions with cellular targets involved in cancer progression.

- Cholinesterase Inhibition : Research indicates that related compounds may act as cholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease. This activity could be attributed to the structural similarity with known inhibitors in this class .

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of similar compounds, providing insights into the applications of 6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide:

Table 1: Summary of Biological Activities

Synthesis and Modification

The synthesis of this compound involves multi-step reactions that can be optimized to enhance yield and purity. Modifications to the chemical structure can lead to derivatives with improved biological activities or altered pharmacokinetic profiles.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Chromene Carboxamide Derivatives

(a) 6-Bromo-N-(4-Methoxyphenyl)-2-Oxo-2H-Chromene-3-Carboxamide

- Structure : Lacks the pyridazine-ethyl linker; the carboxamide is directly attached to a 4-methoxyphenyl group.

- Key Differences: Reduced molecular complexity due to absence of pyridazine and ethyl bridge. Lower polarity (monoisotopic mass: 372.995 Da vs. ~500–550 Da for the target compound) .

- Implications : The direct phenyl attachment may limit conformational flexibility and alter binding interactions compared to the ethyl-linked pyridazine in the target compound.

(b) 6-Bromo-N-(2,4-Dimethylphenyl)-2-Oxo-2H-Chromene-3-Carboxamide

- Structure : Features a 2,4-dimethylphenyl substituent instead of the pyridazine-ethyl group.

- Key Differences: Methyl groups increase hydrophobicity (logP likely higher than the target compound).

Pyridazine-Containing Analogues

(a) 4-(3-(Benzyloxy)-6-Oxopyridazin-1(6H)-Yl)Benzenesulfonamide (5a)

- Structure : Benzyloxy-substituted pyridazine linked to a benzenesulfonamide group.

- Key Differences :

(b) 3-(3-Benzoyl-1-Phenyl-1H-Pyrazole-4-Carbonyl)-6-Bromo-2H-Chromen-2-One (12b)

- Structure : Replaces pyridazine with a pyrazole ring conjugated to a benzoyl group.

- Key Differences: Pyrazole’s electron-rich nature contrasts with pyridazine’s electron deficiency, altering electronic interactions.

Heterocyclic Linker Variations

(a) 4-Bromo-N-(4-Oxo-2-Phenyl-4H-Chromen-6-Yl)Benzamide

- Structure : Chromene linked to a benzamide via a phenyl group.

- Key Differences :

- Rigid phenyl linker reduces flexibility compared to the ethyl bridge in the target compound.

- Absence of pyridazine limits π-π stacking interactions .

Q & A

Q. How to design a fragment-based drug discovery (FBDD) campaign using this scaffold?

- Methodological Answer :

- Fragment Library : Screen chromene and pyridazinyl fragments via SPR or thermal shift assays .

- Click Chemistry : Attach azide-alkyne fragments to the ethyl linker for rapid SAR exploration .

- Crystallography : Co-crystallize fragments with target proteins to guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.